2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzene, characterized by the presence of both chloro and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(chloromethyl)benzenesulfonyl chloride. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as iron(III) chloride (FeCl3) and aluminum chloride (AlCl3) are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reaction with an alcohol can produce sulfonate esters.
Scientific Research Applications
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the sulfonyl chloride group.
Benzene-1-sulfonyl chloride: Contains the sulfonyl chloride group but lacks the chloro and chloromethyl groups.
Uniqueness
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various specialized compounds.
Properties
CAS No. |
1566072-14-7 |
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Molecular Formula |
C7H5Cl3O2S |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl3O2S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,4H2 |
InChI Key |
YITMCIZMGIVKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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